Benzenamine, 3-nitro-N-(3-pyridinylmethylene)-
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Overview
Description
Benzenamine, 3-nitro-N-(3-pyridinylmethylene)- is an organic compound with the molecular formula C12H9N3O2 It is a derivative of benzenamine, where the amino group is substituted with a nitro group and a pyridinylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-nitro-N-(3-pyridinylmethylene)- typically involves the reaction of 3-nitrobenzenamine with 3-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-nitro-N-(3-pyridinylmethylene)- undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The pyridinylmethylene group can be oxidized to form corresponding pyridine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(3-pyridinylmethylene)benzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyridine derivatives with different oxidation states.
Scientific Research Applications
Benzenamine, 3-nitro-N-(3-pyridinylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-nitro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinylmethylene group can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-nitro-N-phenyl-: Similar structure but with a phenyl group instead of a pyridinylmethylene group.
3-Nitrodiphenylamine: Contains two phenyl groups with a nitro substitution.
Benzenamine, N,N,3-trimethyl-: Contains methyl groups instead of nitro and pyridinylmethylene groups.
Uniqueness
Benzenamine, 3-nitro-N-(3-pyridinylmethylene)- is unique due to the presence of both a nitro group and a pyridinylmethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13160-66-2 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)12-5-1-4-11(7-12)14-9-10-3-2-6-13-8-10/h1-9H |
InChI Key |
CVZOAZJGHQBGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CN=CC=C2 |
Origin of Product |
United States |
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